2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including those with the dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, typically involves complex chemical reactions that aim to incorporate specific functional groups that attribute to their pharmacological activities. For example, Gitto et al. (2009) described the synthesis of a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides to deepen the structure-activity relationships for this class of compounds, identifying novel anticonvulsant agents with sulfonamide functions capable of inhibiting the enzyme carbonic anhydrase, an attractive target in epilepsy treatment (Gitto et al., 2009).
Molecular Structure Analysis
The molecular structure of TIQ derivatives, including "2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide", is crucial in determining their biological activity. Studies like those by Gitto et al. (2010) have shown that slight modifications in the molecular structure can significantly impact the pharmacological effects of these compounds. The structure-active relationship (SAR) analysis helps in understanding how different substitutions on the tetrahydroisoquinoline core affect the compound's activity, particularly in terms of anticonvulsant properties (Gitto et al., 2010).
Chemical Reactions and Properties
The chemical properties of TIQ derivatives are influenced by their functional groups, which can undergo various chemical reactions. Zhu et al. (2016) explored a new cascade halosulfonylation of 1,7-enynes leading to the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the complexity and the diverse reactivity of compounds within this class. These reactions are pivotal in synthesizing novel compounds with potential therapeutic effects (Zhu et al., 2016).
Scientific Research Applications
Synthesis and Chemical Analysis
High-Performance Liquid Chromatography (HPLC) Analysis : Inoue et al. (2008) developed a sensitive HPLC method for analyzing tetrahydroisoquinolines (TIQs) in rat brain tissue, using fluorescent labeling to enhance detection limits, which could be applicable for studying the distribution and metabolism of compounds like 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide in biological systems (Inoue, Matsubara, & Tsuruta, 2008).
Synthesis of Tetrahydroisoquinoline Derivatives : Saitoh et al. (2001) and (2002) reported on the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting methods that could be adapted for synthesizing structurally similar compounds to the one for research purposes (Saitoh et al., 2001), (Saitoh et al., 2002).
Pharmacological Profile
- Anticonvulsant Properties : Gitto et al. (2009) synthesized a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, including compounds with structural similarities to 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide, to investigate structure-activity relationships and identify novel anticonvulsant agents. This study provides insights into the potential therapeutic applications of these compounds (Gitto et al., 2009).
Enantioselective Synthesis and Alkaloid Production
- Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids : Blank and Opatz (2011) detailed the enantioselective synthesis of various alkaloids starting from deprotonated α-aminonitrile, which could potentially include methodologies applicable to compounds with the core structure of 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide, indicating its utility in alkaloid synthesis (Blank & Opatz, 2011).
Safety And Hazards
properties
IUPAC Name |
2-(6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-12-6-9-4-5-17(23(3,19)20)11(8-14(18)16-15)10(9)7-13(12)22-2/h6-7,11H,4-5,8,15H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHFQQQODSARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C)CC(=O)NN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403925 | |
Record name | 2-[2-(Methanesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide | |
CAS RN |
100879-60-5 | |
Record name | 2-[2-(Methanesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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